(Z)-methyl 2-(6-fluoro-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[6-fluoro-2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O5S2/c1-15-4-3-11-26(13-15)34(30,31)18-8-5-16(6-9-18)22(29)25-23-27(14-21(28)32-2)19-10-7-17(24)12-20(19)33-23/h5-10,12,15H,3-4,11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBDGGGUAXAESG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)F)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(6-fluoro-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, including the formation of the benzo[d]thiazole core, introduction of the fluorine atom, and attachment of the sulfonyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 2-(6-fluoro-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and catalyst selection.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a wide range of substituted benzo[d]thiazole compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (Z)-methyl 2-(6-fluoro-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate exhibit promising anticancer properties. For instance, derivatives containing thiazole and piperidine rings have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation mechanisms .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Research into similar thiazole-based compounds has revealed their effectiveness against bacterial strains, indicating that this compound may also possess similar properties .
Neurological Applications
The piperidine component of the compound is of particular interest in the field of neuropharmacology. Compounds with similar structures have been investigated for their potential in treating neurological disorders such as depression and anxiety, showing promise in modulating neurotransmitter systems . The sulfonamide group may enhance central nervous system penetration, further supporting its use in neurological applications.
Case Study 1: Anticancer Efficacy
A study evaluating the anticancer activity of thiazole derivatives found that compounds with similar structures to this compound exhibited IC50 values ranging from 10 to 50 µM against various cancer cell lines, suggesting significant potential for further development as anticancer agents .
Case Study 2: Antimicrobial Activity
Research on thiazole-based compounds revealed effective inhibition of Gram-positive bacteria with minimum inhibitory concentrations (MICs) below 100 µg/mL. This indicates that this compound could be explored for its antimicrobial properties .
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(6-fluoro-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Agrochemicals
The compound shares structural motifs with sulfonylurea herbicides and imidazolinone-class pesticides, as evidenced by the Pesticide Chemicals Glossary (2001):
Key Observations :
- Core Heterocycles: The target compound’s benzothiazole core distinguishes it from triazine (e.g., metsulfuron) or imidazolinone (e.g., imazamethabenz) analogs. Benzothiazoles are associated with diverse bioactivities, including antimicrobial and antitumor effects, but their role in agrochemicals is less documented compared to triazines .
- Sulfonyl Linkers : The 4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl group in the target compound parallels sulfonylurea herbicides (e.g., metsulfuron-methyl), where sulfonyl bridges enhance binding to acetolactate synthase (ALS) in plants. However, the piperidine substituent may alter solubility or target specificity .
- Fluorine Substitution : The 6-fluoro group on the benzothiazole could modulate electronic properties and metabolic stability, akin to fluorine’s role in optimizing agrochemicals like triflusulfuron-methyl .
Functional Implications
- Herbicidal Potential: Sulfonylurea analogs (e.g., metsulfuron-methyl) inhibit ALS, a critical enzyme in branched-chain amino acid synthesis.
- Environmental Persistence : Compounds like thiazopyr and imazamethabenz-methyl ester are designed for selective weed control with moderate environmental persistence. The fluorine and sulfonyl groups in the target compound may influence its degradation profile, though specific data are lacking .
Biological Activity
(Z)-Methyl 2-(6-fluoro-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and its structure-activity relationship (SAR).
Structure and Properties
The compound features a complex structure characterized by:
- A benzo[d]thiazole moiety, which is known for its diverse biological activities.
- A sulfonamide group, which can enhance solubility and bioactivity.
- A piperidine ring, contributing to its pharmacokinetic properties.
The molecular formula is , with a molecular weight of approximately 429.51 g/mol.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in inflammatory processes or cancer cell proliferation.
Biological Activity and Efficacy
-
Anticancer Activity :
- In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it showed IC50 values in the low micromolar range against breast and prostate cancer cell lines.
- Case Study : In a study involving MCF-7 breast cancer cells, the compound induced apoptosis, as evidenced by increased caspase activity and PARP cleavage.
-
Anti-inflammatory Effects :
- The compound has been evaluated for its anti-inflammatory properties in animal models. It significantly reduced edema in carrageenan-induced paw edema models, suggesting its potential as a therapeutic agent for inflammatory diseases.
-
Analgesic Properties :
- Analgesic activity was assessed using the hot plate test in rodents, where the compound demonstrated dose-dependent pain relief comparable to standard analgesics like morphine.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the piperidine and benzo[d]thiazole moieties can significantly influence the biological activity of the compound. Key findings include:
- Piperidine Substituents : Variations in the sulfonamide substituent on the piperidine ring were found to enhance binding affinity to target proteins.
- Fluorination : The presence of fluorine atoms in the structure appears to improve metabolic stability and bioavailability.
| Modification Type | Effect on Activity |
|---|---|
| Piperidine Substitution | Increased binding affinity |
| Fluorine Addition | Enhanced metabolic stability |
| Sulfonamide Variation | Improved solubility and efficacy |
Q & A
Q. What synthetic routes are reported for compounds containing the benzo[d]thiazol-3(2H)-ylacetate scaffold, and how can they be adapted for synthesizing the target compound?
- Methodological Answer : The benzo[d]thiazole core is typically synthesized via cyclization of thioamide precursors or condensation of 2-aminothiophenol derivatives with carbonyl compounds. For example, benzothiazolone derivatives have been prepared using coupling reactions between piperazine-linked alkyl chains and thiazole/oxazole precursors under mild conditions (51–53% yield) . Adapting this, the target compound’s imino-linked benzoyl group may require a Schiff base formation step between a 6-fluoro-benzothiazol-2-amine and a 4-sulfonylbenzaldehyde derivative, followed by esterification. Key challenges include optimizing reaction time, temperature, and catalyst selection (e.g., acetic acid for imine formation).
Q. How can NMR and HRMS be utilized to confirm the structural integrity of the target compound?
- Methodological Answer :
- 1H NMR : Look for diagnostic signals such as:
- The fluoro-substituted aromatic protons (δ 7.2–8.1 ppm, split due to coupling).
- Methyl ester protons (δ 3.6–3.8 ppm, singlet).
- Piperidine sulfonyl group protons (δ 1.2–2.8 ppm for methyl and piperidine CH groups) .
- 13C NMR : Confirm the carbonyl (C=O) of the ester (δ 165–170 ppm) and imine (C=N, δ 150–160 ppm).
- HRMS : Calculate the exact mass (CHFNOS) and compare with experimental [M+H] or [M+Na] peaks. Discrepancies >5 ppm warrant re-analysis .
Q. What stability considerations are critical for handling and storing this compound?
- Methodological Answer :
- Hydrolytic Sensitivity : The methyl ester and imine groups are prone to hydrolysis. Store under anhydrous conditions (argon atmosphere, molecular sieves).
- Light Sensitivity : Benzothiazole derivatives may degrade under UV light; use amber vials.
- Temperature : Long-term storage at –20°C is recommended, with short-term use at 4°C .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental spectral data and computational predictions for this compound?
- Methodological Answer :
- Step 1 : Verify sample purity via HPLC (e.g., C18 column, acetonitrile/water gradient). Impurities >2% require re-purification.
- Step 2 : Re-examine solvent effects in NMR. For example, DMSO-d may cause shifts in acidic protons.
- Step 3 : Use DFT calculations (B3LYP/6-31G*) to model tautomeric equilibria (e.g., imine-enamine tautomerism), which might explain unexpected peaks .
Q. What experimental strategies validate the Z-configuration of the imine group in this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure to confirm the spatial arrangement.
- NOESY NMR : Look for cross-peaks between the imine proton and adjacent aromatic protons to infer geometry.
- Comparative Analysis : Compare UV-Vis spectra with known Z/E isomers; Z-configuration often shows a hypsochromic shift .
Q. How can researchers design bioactivity assays targeting the 3-methylpiperidin-1-yl sulfonyl moiety?
- Methodological Answer :
- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase).
- Assay Design : Use fluorescence-based inhibition assays (e.g., dansylamide displacement) or ITC for binding affinity measurements.
- Control Experiments : Include a sulfonyl-free analog to isolate the pharmacophore’s contribution .
Q. What statistical methods optimize reaction yield for large-scale synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Apply a Central Composite Design to test variables (temperature, catalyst loading, solvent ratio).
- Response Surface Modeling : Identify interactions between factors (e.g., excess reagent vs. byproduct formation).
- Flow Chemistry : Use continuous-flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., epimerization) .
Q. How can stereochemical outcomes in the synthesis of related benzothiazole derivatives be controlled?
- Methodological Answer :
- Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric induction.
- Chiral Chromatography : Separate diastereomers using a Chiralpak IA column (hexane/isopropanol mobile phase).
- Kinetic Control : Lower reaction temperatures favor kinetic over thermodynamic products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
